4-Ethynylpyridine
Description
Significance and Research Context of Ethynylpyridine Derivatives
Ethynylpyridine derivatives are a class of organic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and coordination chemistry. ontosight.aiontosight.aisciencepublishinggroup.com The importance of these molecules stems from their distinct bifunctional nature: the pyridine (B92270) ring acts as a Lewis base through its nitrogen atom, while the ethynyl (B1212043) group (—C≡C–H) serves as a highly reactive site for a multitude of chemical transformations. acs.org
The ethynyl group's linear geometry, rigidity, and π-electron delocalization make it an attractive component for building larger, well-defined molecular architectures. publish.csiro.au This group readily participates in fundamental reactions like Sonogashira cross-coupling and cycloadditions, allowing for the construction of complex molecules and polymers. ontosight.ai The pyridine moiety, on the other hand, provides a coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies.
The position of the ethynyl group on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly influences the compound's steric and electronic properties. acs.org For instance, studies comparing 2-ethynylpyridine (B158538) and 4-ethynylpyridine in hydrochlorination reactions have shown different reactivities, highlighting the importance of the nitrogen atom's proximity to the reactive ethynyl site. acs.org This positional isomerism allows for fine-tuning of the molecule's behavior in catalysis and self-assembly processes.
Historical Overview of Key Discoveries Involving this compound
While coordination compounds have been utilized for millennia, the systematic study of ligands like this compound is a more recent development rooted in the foundational work on coordination chemistry by figures like Alfred Werner in the late 19th and early 20th centuries. libretexts.org The exploration of ethynyl-substituted pyridines gained momentum with the development of powerful synthetic methods, such as palladium-catalyzed cross-coupling reactions.
Key discoveries involving this compound and its derivatives have largely been in the realm of supramolecular chemistry and materials science. By the late 1990s, research demonstrated the use of this compound as a crucial building block in the self-assembly of complex molecular structures. For example, it was used in the preparation of alkynyl platinum(II) compounds and as an intermediate in the synthesis of 1,4-bis(4-pyridyl)butadiyne. fishersci.pt
Further research has established its role as a versatile ligand in coordination chemistry. It has been instrumental in the synthesis of metal-organic frameworks (MOFs), where its rigid, linear structure is advantageous for creating stable, porous materials with potential applications in gas storage. The compound is also used to create heterotrinuclear organometallic complexes, such as those involving rhenium and mercury, for the investigation of photophysical properties. publish.csiro.au
Scope and Research Objectives for this compound Investigations
Current research on this compound is broad, spanning materials science, catalysis, and medicinal chemistry. The primary objectives are to leverage its unique structural and electronic properties to create novel functional materials and molecules.
Key Research Areas:
Molecular Materials and Electronics: A significant focus is on the development of luminescent materials, molecular wires, and other optoelectronic components. publish.csiro.aumdpi.com The rigid, conjugated structure of this compound is ideal for constructing polymers and oligomers with specific electronic properties. publish.csiro.au For example, it is a component in oligo(ethynylpyridine)-containing foldamers that exhibit interesting spectroscopic responses due to metal-metal interactions, making them potential multi-stimuli-responsive materials. researchgate.net
Metal-Organic Frameworks (MOFs) and Polymers: Researchers continue to explore this compound as a linker in the synthesis of MOFs and coordination polymers. researchgate.netresearchgate.netrsc.org The objectives include creating materials with enhanced stability, porosity, and functionality for applications in gas storage, separation, and catalysis. mdpi.commit.edu
Catalysis: The compound and its derivatives are investigated as ligands in catalytic systems. researchgate.net The pyridine nitrogen can coordinate to a metal center, influencing its catalytic activity, while the ethynyl group can be a reactive handle or part of a larger conjugated system that modulates the electronic properties of the catalyst.
Medicinal Chemistry: Pyridine derivatives are of significant interest for their biological activities. ontosight.aisciencepublishinggroup.com Analogues of ethynylpyridines have been studied as potent and selective antagonists for receptors in the central nervous system, indicating their potential as scaffolds for developing new therapeutic agents. researchgate.net
► Summary of Research Focus on this compound
| Research Area | Objective | Example Application / Finding | Source |
|---|---|---|---|
| Coordination Chemistry | Use as a ligand to build complex structures. | Synthesis of metal-organic frameworks (MOFs) and heterotrinuclear organometallic complexes. | publish.csiro.au |
| Materials Science | Create functional materials with specific optical and electronic properties. | Development of luminescent oligo(ethynylpyridine)-containing metallofoldamers. | researchgate.net |
| Polymer Chemistry | Serve as a monomer or building block for functional polymers. | Used to create polymers with backbones of bimetallic tetracarboxylates. | researchgate.net |
| Medicinal Chemistry | Act as a scaffold for developing new therapeutic agents. | Analogues investigated as potent antagonists for mGluR5 receptors. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDJRHULYIJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349063 | |
| Record name | 4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-22-7 | |
| Record name | 4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 4 Ethynylpyridine and Its Derivatives
Functionalization and Derivatization of 4-Ethynylpyridine
The nitrogen atom of the pyridine (B92270) ring in this compound is nucleophilic and can readily undergo N-alkylation and quaternization reactions. dtic.milambeed.com Treatment of this compound with alkyl halides, such as methyl iodide or ethyl iodide, leads to the formation of N-alkyl-4-ethynylpyridinium salts. dtic.miltsijournals.com These reactions are often carried out in a suitable solvent like acetonitrile. tsijournals.com
The quaternization of the pyridine nitrogen has been reported to sometimes lead to spontaneous polymerization, yielding conjugated polyelectrolytes. dtic.miltsijournals.com However, stable N-alkylated-4-ethynylpyridinium salts can be synthesized. For example, 1-methyl-4-ethynylpyridinium triflate has been prepared by reacting this compound with methyl triflate in methylene (B1212753) chloride. dtic.mil
The quaternization process is crucial for generating quaternary ammonium (B1175870) groups, which can impart specific properties to the resulting molecules. mdpi.com The degree of quaternization can be controlled by the reaction conditions and the amount of alkylating agent used. mdpi.com
Table 3: N-Alkylation and Quaternization of Pyridine Derivatives
| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | Methyl triflate | Methylene chloride | 1-Methyl-4-ethynylpyridinium triflate | dtic.mil |
| This compound | Methyl iodide / Ethyl iodide | Acetonitrile | Poly(ethynylpyridinium salt) | tsijournals.com |
| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Fully quaternized poly(4-vinyl pyridine) | itu.edu.trresearchgate.net |
| Poly(4-vinyl pyridine) | 2-Chloroacetamide | DMF | Fully quaternized poly(4-vinyl pyridine) | itu.edu.trresearchgate.net |
The ethynyl (B1212043) group of this compound can undergo hydrohalogenation reactions, which involve the addition of hydrogen halides (HX, where X = Cl, Br, I) across the carbon-carbon triple bond. acs.orgnih.gov This reaction leads to the formation of halo-substituted vinylpyridines.
The reactivity of ethynylpyridines in hydrohalogenation can be influenced by the position of the ethynyl group on the pyridine ring. acs.org While 2-ethynylpyridine (B158538) readily undergoes hydrochlorination, this compound shows lower reactivity. acs.org In the case of 2-ethynylpyridine, the reaction is thought to proceed through the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group and facilitates the nucleophilic attack of the halide ion. acs.orgnih.gov The proximity of the halide counteranion to the ethynyl group in the salt facilitates an intramolecular-like addition. acs.org
For this compound, the greater distance between the nitrogen atom and the ethynyl group diminishes this proximity effect, resulting in lower reaction efficiency. acs.org Despite the lower efficiency, hydrochlorination of this compound does occur. acs.org The hydrohalogenation of ethynylpyridines can also be achieved for hydrobromination and hydroiodination using hydrobromic and hydroiodic acids, respectively. nih.govresearchgate.net
Table 4: Hydrohalogenation of Ethynylpyridines
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Recovered Alkyne (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Ethynylpyridine | HCl | MeCN | 100 | 8 | 51 | 22 | acs.org |
| 3-Ethynylpyridine (B57287) | HCl | MeCN | 80 | 24 | 0 | 100 | acs.org |
| This compound | HCl | MeCN | 100 | 3 | 22 | 78 | acs.org |
Click Chemistry Applications with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles. tcichemicals.com this compound is an important alkyne component in this reaction, valued for its ability to introduce a pyridyl moiety into the target structure. This reaction is characterized by high yields, mild reaction conditions (often proceeding in water), and a lack of by-products, making it an environmentally friendly synthetic tool. tcichemicals.comresearchgate.net The resulting 1,2,3-triazole ring is exceptionally stable to oxidation and reduction, serving as a robust linker between molecular fragments. tcichemicals.com
The applications of click chemistry involving this compound are diverse, spanning medicinal chemistry, materials science, and the development of complex ligands. tcichemicals.comsigmaaldrich.com For instance, it has been used in the diversity-oriented synthesis of substituted tetrahydropyrone libraries, which are of interest for their potential biological activities. sigmaaldrich.com The combination of various azides with this compound allows for the rapid construction of large compound libraries for screening purposes, such as in the discovery of new enzyme inhibitors. tcichemicals.comresearchgate.net In one example, C-oligomannosides synthesized via click chemistry, using a triazole ring as the interglycosidic linker, have shown inhibitory activity against mannosyltransferases from Mycobacterium tuberculosis. tcichemicals.com The pyridyl nitrogen introduced by this compound can also act as a coordination site for metal ions, making the resulting triazoles useful as ligands in catalysis or as building blocks for metallo-supramolecular assemblies.
Table 1: Examples of Molecules Synthesized via Click Chemistry with this compound
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Resulting Product Class | Application Area | Reference |
| This compound | Azide-containing fragments | 1,4-disubstituted-1,2,3-triazoles | HIV protease inhibitors | tcichemicals.com |
| This compound | Azido-functionalized tetrahydropyrone precursors | Substituted tetrahydropyrones | Bioactive compound libraries | sigmaaldrich.com |
| This compound | Azide-functionalized multi-walled carbon nanotubes (MWCNTs) | IgG-alkyne-azide-MWCNT conjugates | Immunosensors | researchgate.net |
| This compound | Azido-sugars | C-oligomannosides with triazole linkers | Enzyme inhibitors | tcichemicals.com |
Sonogashira Coupling Reactions in this compound Derivative Synthesis
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. nih.gov This reaction, typically catalyzed by a combination of palladium and copper complexes, is a primary route for synthesizing derivatives of this compound. nih.govscispace.com It allows for the direct connection of the 4-pyridylethynyl unit to a vast range of aromatic and heteroaromatic systems. researchgate.net
Traditional Sonogashira conditions often employ catalysts like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base. nih.gov For example, a series of hetero-aryl functionalized pyridinyl ligands with the general formula Py-C≡C-Ar were synthesized in good yields by the Pd(0)/Cu(I)-catalyzed cross-coupling of this compound with various heteroaryl halides. scispace.com However, these classic conditions can be sensitive to air and may require elevated temperatures for less reactive halides like bromides and chlorides. nih.govresearchgate.net
To overcome these limitations, significant research has focused on developing more robust and milder catalytic systems. Copper-free Sonogashira protocols have been developed, for instance, using a PdCl₂(CH₃CN)₂ and 2-(dicyclohexylphosphino)biphenyl (B1301957) system, which proceeds smoothly even with less reactive aryl chlorides at 85 °C. nih.gov Furthermore, air-stable, monoligated palladium precatalysts have enabled room-temperature, copper-free Sonogashira couplings in solvents like DMSO, broadening the reaction's applicability for library synthesis in medicinal chemistry. nih.gov Nickel-based catalysts have also been explored as efficient alternatives for C(sp³)–C(sp) coupling reactions involving haloalkanes and this compound. kit.edu
Table 2: Selected Sonogashira Coupling Protocols for this compound Derivatives
| Coupling Partner | Catalyst System | Base / Solvent | Temperature | Product Type | Reference |
| Heteroaryl Halides | Pd(0)/Cu(I) | Diisopropylamine | Not specified | Hetero-aryl functionalized pyridinyl ligands | scispace.com |
| 2-Substituted 4-chloroquinazolines | Pd(PPh₃)₄ / CuI | Cs₂CO₃ / DMF | Room Temp. | 4-Alkynylquinazolines | researchgate.net |
| 2-Quinoxalinone (via C-OH activation) | PdCl₂(CH₃CN)₂ / 2-(dicyclohexylphosphino)biphenyl | Triethylamine / 1,4-Dioxane | 85 °C | Alkynylated Quinoxalinone | nih.gov |
| Aryl Bromides | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP / DMSO | Room Temp. | Aryl-substituted ethynylpyridines | nih.gov |
| 1-Iodooctane | NiCl₂-[P,S] ligand / CuI | Cs₂CO₃ / DMSO | 25 °C | Alkyl-substituted ethynylpyridines | kit.edu |
Ullmann Reaction in Surface Chemistry of this compound Derivatives
The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has been adapted for on-surface synthesis, providing a powerful tool for constructing covalently bonded molecular architectures directly on a substrate. iphy.ac.cn In this context, derivatives of this compound, such as 4-[(4-bromophenyl)ethynyl]pyridine (44BEP), are used as molecular precursors to build ordered nanostructures on crystalline metal surfaces. iphy.ac.cnnih.gov
The on-surface behavior and reactivity of 44BEP are highly sensitive to the nature of the underlying metallic substrate, such as gold (Au(111)), silver (Ag(111)), and copper (Cu(111)). iphy.ac.cn When deposited on these surfaces under ultra-high vacuum, the molecule's bromine and nitrogen atoms interact differently with the substrate, dictating the self-assembly and subsequent chemical reactions upon thermal annealing. iphy.ac.cn
On Ag(111), 44BEP molecules self-assemble into highly ordered Kagome lattices stabilized by hydrogen bonds at room temperature. iphy.ac.cn Upon annealing, the C-Br bond cleaves, initiating the Ullmann reaction to form organometallic intermediates and, eventually, C-C coupled polymeric structures. iphy.ac.cn In contrast, on Au(111), weaker surface interactions lead to more mobile dimers and trimers. iphy.ac.cn On the more reactive Cu(111) surface, a combination of Ullmann coupling and coordination chemistry involving the pyridine nitrogen leads to the formation of novel branched coordination chains. iphy.ac.cn These studies, combining scanning tunneling microscopy (STM) and density-functional theory (DFT), demonstrate that the choice of metal substrate provides precise control over the resulting surface architecture. iphy.ac.cnrsc.org
Table 3: On-Surface Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine (44BEP)
| Metal Substrate | Deposition/Annealing Conditions | Observed Surface Architecture | Key Interaction | Reference |
| Ag(111) | Room Temperature | Self-assembled Kagome lattices | Br···H-C and N···H-C hydrogen bonds | iphy.ac.cn |
| Ag(111) | Annealing to 380-480 K | Ullmann reaction intermediates, C-C coupled chains | C-Br bond cleavage, C-Ag-C coordination, C-C coupling | iphy.ac.cn |
| Au(111) | Room Temperature | Disordered networks of dimers and trimers | Weak molecule-surface coupling | iphy.ac.cn |
| Cu(111) | Room Temperature | Branched coordination chains | Ullmann reaction and N-Cu coordination | iphy.ac.cn |
Advanced Synthetic Strategies for Complex Architectures Incorporating this compound
Beyond simple derivatization, this compound serves as a critical component in the synthesis of complex, high-order molecular and supramolecular architectures. Its rigid, linear geometry and terminal functional groups (the alkyne and the pyridine nitrogen) are exploited in "molecular tectonics" to construct well-defined structures such as macrocycles, coordination polymers, and organometallic complexes. acs.org
One prominent strategy is the use of this compound as a ligand in metal-directed self-assembly. By reacting bifunctional metal complexes with ligands containing two this compound units, it is possible to form large, discrete macrocyclic structures in high yields. acs.org For example, tetranuclear Pt-Pt or Pt-Pd macrocycles have been synthesized by reacting cis-Pt(dppp)(this compound)₂ with palladium or platinum complexes. acs.org The resulting macrocycles are stable, and the pyridine units point towards the interior of the ring, creating a cavity that can engage in host-guest chemistry, such as binding silver ions. acs.org
The dual functionality of this compound also allows it to act as a bridging ligand between different metal centers. It has been used to connect rhodium and rhenium centers to form mixed-metal complexes. acs.org Furthermore, derivatives of this compound synthesized via Sonogashira coupling have been used to create dinuclear copper(I) complexes. scispace.com These complexes, featuring a rhomboid dimeric structure, exhibit interesting photophysical properties and have been investigated for applications in dye-sensitized solar cells (DSSCs). scispace.com These examples highlight how the predictable coordination chemistry and directional bonding of this compound enable the rational design and synthesis of complex functional architectures.
Coordination Chemistry of 4 Ethynylpyridine
Ligand Design Principles with 4-Ethynylpyridine
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry, reactivity, and properties of the resulting metal complex. This compound serves as a fundamental building block in ligand design, offering both a strong coordinating pyridine (B92270) nitrogen and a functionalizable ethynyl (B1212043) group.
In its simplest role, this compound acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. uomustansiriyah.edu.iqsparkl.meuci.edu This mode of coordination is common and has been observed in various metal complexes. For instance, ruthenium(II) complexes have been synthesized where this compound coordinates as a monodentate ligand, leaving the ethynyl group available for further reactions or to influence the electronic properties of the complex. researchgate.net The formation of such complexes is often confirmed through spectroscopic methods and single-crystal X-ray diffraction.
The monodentate coordination of this compound is a key principle in the self-assembly of supramolecular structures. By utilizing metal centers that enforce specific coordination geometries, such as the 90-degree bond angles favored by some palladium and platinum precursors, complex architectures like molecular squares can be constructed. acs.orgutc.edu In these structures, this compound acts as a linear spacer, with the pyridyl nitrogen binding to the metal corner.
The reactivity of the ethynyl group allows for the extension of this compound into more complex bidentate and tridentate ligands. semanticscholar.orgrsc.org These multidentate ligands can form more stable complexes with metal ions through the chelate effect.
A common strategy to create bidentate ligands is through Sonogashira cross-coupling reactions, where the ethynyl group of this compound is coupled with a suitable halide. lookchem.com This can lead to the formation of ligands that can bridge two metal centers or chelate a single metal center. For example, ligands with the general formula Py-C≡C-Ar (where Py is pyridine and Ar is an aryl or heteroaryl group) have been synthesized and used to create dinuclear copper(I) complexes. acs.orgresearchgate.net
Tridentate ligands can also be synthesized from this compound. These ligands are designed to coordinate to a metal center at three points, providing a high degree of stability and control over the coordination geometry. For instance, a tridentate ligand can be formed by connecting a terpyridine moiety to a pyridine unit through an ethynyl spacer. lookchem.com Such ligands have been used to create a variety of metal complexes with interesting photophysical and electrochemical properties.
Monodentate Coordination Modes of this compound.
Transition Metal Complexes with this compound Ligands
The versatility of this compound and its derivatives as ligands has led to their use in the synthesis of a wide range of transition metal complexes. These complexes exhibit diverse structures and properties, with applications in areas such as catalysis, materials science, and photophysics.
Complexes of the platinum group metals (platinum, ruthenium, and palladium) with this compound ligands have been extensively studied. semanticscholar.org These metals are known for their rich coordination chemistry and their ability to form stable organometallic compounds.
Platinum(II) complexes featuring this compound have been utilized in the construction of supramolecular structures. For example, square planar platinum(II) complexes can serve as building blocks for self-assembled molecular squares. acs.org In these structures, the platinum centers are linked by bridging ligands derived from this compound. The resulting macrocycles can exhibit host-guest chemistry. acs.org Hydride-alkynyl platinum(II) complexes have also been prepared, demonstrating the versatility of the ethynylpyridine ligand. unirioja.es
Ruthenium(II) complexes incorporating this compound have been investigated for their interesting electronic and photophysical properties. nih.gov For instance, heterobimetallic complexes containing both ruthenium and rhenium have been synthesized using a 4-ethynylpyridyl bridge. nih.gov Ruthenium complexes where this compound acts as a bridging ligand in mixed Ru/Re systems have also been reported. researchgate.net Furthermore, the stepwise assembly of linear Ru-M-Ru (M = Pd, Pt) heterotrimetallic complexes has been achieved using a σ-4-ethynylpyridine spacer. rsc.orgnih.gov
Palladium(II) complexes with this compound ligands are also of significant interest. Palladium is a versatile metal in coordination chemistry and catalysis. ias.ac.in Similar to platinum, palladium(II) can be incorporated into macrocyclic structures with this compound-derived ligands. acs.orgacs.org The synthesis of heterotrinuclear Ru-Pd-Ru complexes highlights the use of this compound as a bridging ligand to create well-defined, linearly-aligned metal arrays. rsc.orgnih.gov
Copper(I) complexes with this compound and its derivatives have been synthesized and characterized, often exhibiting interesting structural and photophysical properties. scispace.com Dinuclear copper(I) complexes with acetylide-functionalized pyridinyl-based ligands have been prepared and structurally characterized, revealing rhomboid dimeric structures in many cases. acs.orgresearchgate.net The coordination of ethynylpyridine ligands with copper(I) can also lead to the formation of novel helical structures. acs.org
Mixed ligand copper(I) complexes containing both functionalized iminopyridine and substituted ethynylpyridine ligands have been synthesized. kaust.edu.sa These complexes show room temperature luminescence, with the emission properties being influenced by the substituents on the ethynylpyridine ligand. kaust.edu.sa For instance, electron-donating groups on the ethynylpyridine can lead to a blue shift in the metal-to-ligand charge transfer (MLCT) band, while electron-withdrawing groups cause a red shift. kaust.edu.sa
Organometallic derivatives of mercury(II) containing this compound have also been explored. publish.csiro.au Research has led to the preparation of new heterotrinuclear organorhenium(I) mercury(II) derivatives of this compound. dntb.gov.uapublish.csiro.au These mixed-metal complexes have been synthesized by reacting a rhenium carbonyl complex with mercury(II) derivatives of this compound. publish.csiro.au The resulting compounds, such as [Re(CO)3Cl(NC5H4C≡CHgMe)2] and [Re(CO)3Cl(NC5H4C≡CHgC≡CC5H4N)2], have been characterized by various spectroscopic techniques. dntb.gov.uapublish.csiro.au The study of these complexes provides insight into the coordination capabilities of this compound in multi-metallic systems.
Supramolecular Chemistry and Self Assembly of 4 Ethynylpyridine Architectures
Self-Assembly Strategies and Principles Utilizing 4-Ethynylpyridine
The self-assembly of structures incorporating this compound is guided by several key principles, primarily revolving around the directional nature of its functional groups. The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor or a coordination site for metal ions, while the ethynyl (B1212043) group can participate in hydrogen bonding as a donor, or in π-stacking interactions. These interactions drive the spontaneous organization of molecules into well-defined, thermodynamically stable superstructures.
A notable strategy involves the use of metal-ligand coordination, where the pyridine moiety of this compound or its derivatives binds to metal centers. This approach has been successfully employed to construct a variety of discrete and polymeric supramolecular assemblies. researchgate.netrsc.org The choice of metal ion and its preferred coordination geometry, along with the design of the organic ligand, dictates the final architecture of the self-assembled entity. rsc.org For instance, square-planar Pd(II) and Pt(II) metal centers are often used to create molecular squares. nih.gov
Another powerful strategy is the exploitation of hydrogen bonding. The terminal alkyne of this compound can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. nih.gov This directional and specific interaction can lead to the formation of one-dimensional tapes, sheets, and more complex three-dimensional networks. researchgate.net The interplay of different types of weak hydrogen bonds, such as C-H···N and C-H···π interactions, also plays a crucial role in the packing of molecules in the solid state. researchgate.net
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound.rsc.org
This compound and its derivatives are valuable ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to the coordinating ability of the pyridine nitrogen. researchgate.netrsc.org These materials are formed through the self-assembly of metal ions or clusters with organic linkers, resulting in extended, often porous, networks.
The reaction of this compound-containing ligands with various metal salts can lead to the formation of coordination polymers with diverse dimensionalities, from 1D chains to 2D sheets and 3D frameworks. rsc.orgrsc.org For example, derivatives of this compound appended with nucleobases have been used to create coordination networks with metal salts like Cd(NO3)2 and Cu(OAc)2. researchgate.netrsc.org In some of these structures, the pyridyl group coordinates to the metal center, while the nucleobase participates in hydrogen bonding, leading to complex assemblies. researchgate.netrsc.org
The structural diversity of these coordination polymers is influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anion, and the specific functional groups present on the this compound-based ligand. rsc.orgrsc.org For instance, the use of different metal salts can result in networks with varying dimensionality and nuclearity of the metal nodes. rsc.org
| Ligand | Metal Salt | Resulting Structure | Dimensionality | Reference |
| This compound derivative with Uracil | Cu(hfac)2 | Coordination polymer | 1D | rsc.org |
| This compound derivative with Cytosine | Cu(OAc)2 | Coordination polymer | 1D | rsc.org |
| This compound derivative with Adenine | Various metal salts | Coordination networks | Varies | rsc.org |
| 1,4-bis(4'-pyridylethynyl)tetrafluorobenzene | Zinc(II) nitrate | Coordination polymer | 1D | unilag.edu.ng |
Molecular Squares, Cages, and Other Discrete Supramolecular Entities from this compound.acs.orgresearchgate.net
The rigid and linear nature of this compound makes it an ideal component for the construction of discrete, well-defined supramolecular architectures such as molecular squares and cages. nih.govresearchgate.net These structures are formed through the coordination-driven self-assembly of this compound-based ligands with metal complexes that provide specific coordination angles.
A common strategy for synthesizing molecular squares involves the use of square-planar metal complexes, such as those of platinum(II) or palladium(II), which act as 90-degree corners. nih.gov When these are combined with linear ditopic ligands derived from this compound, they spontaneously assemble into [4+4] or [2+2] macrocycles. nih.govacs.org For instance, unsymmetrical bis(4-pyridyl)acetylene ligands, synthesized from this compound, have been used to create supramolecular squares with Pt(II) acceptors. nih.gov The self-assembly process can be highly selective, leading to the formation of a single isomer of the molecular square. nih.gov
Beyond squares, more complex three-dimensional structures like cages can also be assembled. For example, a trigonal bipyramidal cage has been synthesized by reacting a facial octahedral rhodium complex functionalized with three this compound units with a square planar platinum complex. researchgate.netrsc.org Hexanuclear cage complexes have also been prepared using a ligand containing two this compound units, which can encapsulate anions in the solid state. rsc.orgrsc.org
| Components | Resulting Architecture | Key Features | Reference |
| Unsymmetrical bis(4-pyridyl)acetylene ligands and Pt(II) acceptors | Supramolecular squares | Self-selection of a single isomer | nih.gov |
| (Me3tacn)Rh(CCPy)3 and cis-(DCPE)Pt(NO3)2 | Trigonal bipyramidal cage | Vertices occupied by Rh(III) and Pt(II) atoms | researchgate.netrsc.org |
| 6,6′-bis(this compound)2,2′-bipyridine and Cu(I) or Ag(I) ions | Hexanuclear cages | Encapsulate anions | rsc.orgrsc.org |
| cis-Pt(dppp)(this compound)2 and cis-Pd(PEt3)2(OSO2CF3)2 | Tetranuclear macrocycle | Stable towards guest-induced disassembly | acs.org |
Hydrogen Bonding and Non-Covalent Interactions in this compound Systems.nih.govdiva-portal.org
Hydrogen bonding and other non-covalent interactions are fundamental to the supramolecular chemistry of this compound. The molecule possesses both a hydrogen bond donor (the terminal C-H of the ethynyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring), enabling the formation of various self-assembled structures. nih.gov
Derivatives of this compound have been designed to exploit these interactions for more complex self-assembly. For instance, ethynylpyridine-appended nucleobases form self-complementary hydrogen bonding motifs in the crystalline state, mimicking the base pairing found in natural systems. researchgate.netrsc.org These molecules can also form hetero-molecular assemblies through complementary base pairing. researchgate.netrsc.org In systems where both hydrogen bonding and metal coordination are possible, the interplay between these interactions can lead to intricate and hierarchical structures. researchgate.netrsc.org
On-Surface Self-Assembly and Surface Chemistry of this compound Derivatives.rsc.orgnih.gov
The self-assembly of this compound derivatives on solid surfaces is a promising route for the bottom-up fabrication of functional nanostructures and molecular devices. The interactions between the molecules and the substrate, as well as intermolecular interactions, govern the formation of ordered two-dimensional patterns.
Scanning tunneling microscopy (STM) has been used to study the on-surface self-assembly of 4-[(4-bromophenyl)ethynyl]pyridine on various metal surfaces like Au(111), Ag(111), and Cu(111). iphy.ac.cnrsc.org The resulting molecular architectures, which include Kagome networks, dimers, and coordination chains, are highly dependent on the nature of the metallic substrate. iphy.ac.cnrsc.org On Au(111), molecules self-assemble into dimers and trimers, with evidence of N-Au coupling in the trimers. iphy.ac.cn On Ag(111), different phases are observed, and annealing can induce covalent C-C coupling through the Ullmann reaction. iphy.ac.cn
The binding energy and the distances between the functional groups of the molecule and the surface atoms, as determined by density functional theory (DFT) calculations, play a crucial role in the observed self-assembly behavior. dntb.gov.uarsc.org These studies demonstrate that the surface not only acts as a template but can also participate in chemical reactions, leading to the formation of organometallic and covalent networks. iphy.ac.cn
Supramolecular Gels and Polymers Derived from this compound.acs.orgfigshare.com
This compound and its derivatives can be incorporated into supramolecular gels and polymers, which are soft materials with potential applications in various fields. mdpi.comnih.gov These materials are formed through the self-assembly of low molecular weight gelators or monomers via non-covalent interactions. mdpi.com
For example, a soluble platinum(II)-acetylide polymer has been prepared through the supramolecular polymerization of a Pt(II)-chloro precursor complex containing a 2,6-bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine ligand. nih.govfigshare.comresearchgate.net This polymer combines features of polyplatinynes and cationic Pt(II)-acetylide complexes. figshare.com Another example involves the synthesis of arylene alkylene metallopolymers using a macromonomer end-capped with 2,6-bis(1'-methylbenzimidazolyl)-4-ethynylpyridine ligands. acs.org The supramolecular polymerization of this macromonomer with metal ions like Zn2+ or Fe2+ results in materials with good mechanical properties. acs.org
Furthermore, azacrown-attached meta-ethynylpyridine copolymers have been developed for saccharide recognition. rsc.org These polymers can form helical structures to accommodate saccharides, and their structural behavior can be regulated by the formation of pseudopolyrotaxanes with oligoammonium ions, demonstrating a sophisticated level of control over the supramolecular assembly. rsc.org
| Monomer/Ligand | Key Feature | Resulting Supramolecule | Application/Property | Reference |
| Pt(II)-chloro precursor with 2,6-bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine | Self-complementary AB-type monomer | Soluble Pt(II)-acetylide polymer | Phosphorescent behavior | nih.govfigshare.comresearchgate.net |
| Poly(p-xylylene) with Mebip end-caps | Macromonomer | Arylene alkylene metallopolymer | Good mechanical properties | acs.org |
| Azacrown-attached meta-ethynylpyridine copolymer | Saccharide recognition | Helical polymer-saccharide complex | Regulated by pseudopolyrotaxane formation | rsc.org |
Applications of 4 Ethynylpyridine in Advanced Materials
Optoelectronic Materials Development Based on 4-Ethynylpyridine
The unique electronic and structural features of this compound make it a valuable component in the design of materials for optoelectronic applications. Its rigid rod-like structure facilitates electronic communication and the formation of well-ordered assemblies, while the pyridine (B92270) nitrogen offers a site for coordination, quaternization, and hydrogen bonding, enabling the fine-tuning of material properties.
Luminescent Materials and Photophysical Properties of this compound Compounds
The incorporation of this compound into various molecular and supramolecular structures has led to the development of a wide array of luminescent materials. The photophysical properties of these compounds are highly tunable and depend on the specific molecular design.
Complexes of rhenium(I) tricarbonyl containing this compound-based bridging ligands have been synthesized and their photophysical properties investigated. For instance, a series of rigid rhenium(I)-based molecular rectangles incorporating 1,4-bis(4'-pyridylethynyl)benzene (bpeb) and its naphthalene (B1677914) (bpen) and anthracene (B1667546) (bpea) analogues have been shown to exhibit tunable emission colors. scispace.com The bpeb-containing complex displays a broad, structureless emission at 619 nm, attributed to a metal-to-ligand charge transfer (MLCT) state, while the naphthalene and anthracene-containing complexes show intraligand (IL) emission at 445 nm and 521 nm, respectively. scispace.com This demonstrates that the emission properties can be systematically altered by modifying the aromatic core of the bis(4-pyridylethynyl) ligand. scispace.com
Platinum(II) complexes featuring this compound ligands are also known for their luminescent properties. Tetraalkynylplatinate(II) complexes with this compound ligands display intense photoluminescence originating from MLCT transitions. researchgate.net A strongly luminescent this compound-bridged dinuclear platinum(II) complex has also been reported. researchgate.net The emission from such complexes is often assigned to a triplet MLCT state, with potential contributions from intraligand and ligand-to-ligand charge transfer states. researchgate.net
Furthermore, carbazole-based compounds incorporating this compound have been developed. For example, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole was synthesized and its photophysical properties were characterized. researchgate.net The inherent fluorescence of such ethynylpyridine scaffolds can be tuned, with electron-donating or withdrawing groups causing red or blue shifts in the fluorescence response. nih.gov The photoluminescence quantum yield (PLQY) of these compounds is also influenced by the electronic nature of the substituents. nih.gov
| Compound/System | Emission Maxima (nm) | Emission Origin | Reference |
| Re(I) rectangle with bpeb | 619 | 3MLCT | scispace.com |
| Re(I) rectangle with bpen | 445 | Intraligand (IL) | scispace.com |
| Re(I) rectangle with bpea | 521 | Intraligand (IL) | scispace.com |
| Tetraalkynylplatinate(II) complexes | Intense | MLCT | researchgate.net |
| This compound-bridged dinuclear Pt(II) complex | Strong | 3MLCT/3IL/3LLCT | researchgate.net |
| Au(I) complex with 2-ethynylpyrimidine | 434-435 | - | mdpi.com |
| 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole | Tunable fluorescence | - | researchgate.netnih.gov |
Table 1: Photophysical data for selected luminescent materials containing this compound derivatives.
Materials for Molecular Electronics and Wires Utilizing this compound
The rigid, conjugated structure of this compound makes it an excellent candidate for the construction of molecular wires, which are fundamental components of molecular-scale electronic devices. google.com Single molecules of this compound and its derivatives can function as active elements in electronic devices, such as in self-assembled monolayers (SAMs) for memory applications. google.com
The conductance of single-molecule junctions incorporating this compound has been investigated using techniques like scanning tunneling microscopy break-junction (STMBJ). nih.govresearchgate.net These studies have revealed that the pyridine nitrogen can act as an anchoring group to the electrodes. Organometallic molecular wires incorporating a Pt(II) center and this compound ligands have demonstrated significant mechanoresistive behavior, where the conductance changes dramatically in response to mechanical compression. nih.govresearchgate.net This effect is attributed to the interaction between the Pt(II) ion and the gold electrode upon compression. nih.gov
Ruthenium acetylide complexes with this compound anchoring groups have been shown to be effective molecular wires. rsc.org These organometallic wires can exhibit superior single-molecule conductance compared to their purely organic counterparts, a property attributed to the high-lying highest occupied molecular orbital (HOMO) which is delocalized over the entire molecule. rsc.org This allows for efficient charge transport through the molecule.
Furthermore, a strategy for creating conjugated polyelectrolyte brushes grafted from a conductive surface has been developed using a monomer with a pendant ethynylpyridine group. rsc.org These brushes form a platform of molecular wires oriented perpendicular to the surface, facilitating directional charge transport. rsc.org After doping, these brushes exhibit significant electronic conductivity. rsc.org
| Molecular System | Key Finding | Technique | Reference |
| Pt(II) molecular wires with this compound | High mechanoresistivity | STMBJ | nih.govresearchgate.net |
| Ru acetylide wires with this compound | Superior single-molecule conductance | STMBJ | rsc.org |
| Poly(ethynylpyridine) brushes | Directional charge transport | Tunneling AFM | rsc.org |
Table 2: Research findings on this compound in molecular electronics.
Photovoltaic Devices Incorporating this compound Derivatives
This compound derivatives have been explored as components in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs). In these devices, the this compound moiety can be part of a larger dye molecule that absorbs light and injects electrons into a semiconductor material.
For instance, push-pull zinc porphyrins have been designed where this compound acts as an acceptor group. frontiersin.org In the LW11 porphyrin, an asymmetric design features 4-ethynyl-N,N-dimethylaniline as the donor and this compound as the acceptor. frontiersin.org This sensitizer, when used in a DSSC, achieved a power conversion efficiency (PCE) of 4.0%. frontiersin.org In contrast, a symmetric porphyrin with two this compound acceptors (LW12) showed a much lower PCE of 1.2%. frontiersin.org
Dicopper(I) complexes with acetylide-functionalized pyridinyl ligands, synthesized from this compound and various heteroaryl halides, have also been investigated for their photovoltaic properties. researchgate.net These complexes, when incorporated into DSSCs, showed moderate power conversion efficiencies, with the highest PCE of 1.56% achieved with a complex bearing a sulfonic acid anchoring group. researchgate.net
Azulene-based hole transport materials (HTMs) for perovskite solar cells (PSCs) have been developed, where a 4-pyridyl group, introduced via a reaction that could involve a this compound precursor, is used to adjust the energy levels of the material. mdpi.com A device using one such HTM, Azu-Py-OMeTPA, achieved a high PCE of 18.10%. mdpi.com
| Device Type | This compound Derivative | Role | Power Conversion Efficiency (PCE) | Reference |
| DSSC | LW11 porphyrin | Acceptor in D-A dye | 4.0% | frontiersin.org |
| DSSC | Dicopper(I) complex | Part of sensitizing dye | up to 1.56% | researchgate.net |
| PSC | Azu-Py-OMeTPA | Part of hole transport material | 18.10% | mdpi.com |
Table 3: Performance of photovoltaic devices incorporating this compound derivatives.
Functional Polymeric Materials from this compound
The polymerization of this compound and its derivatives leads to the formation of functional polymers with interesting electronic and chemical properties. The presence of the pyridine ring and the conjugated polyacetylene backbone imparts unique characteristics to these materials.
Polyacetylenes and Related Polymer Architectures
This compound can undergo polymerization to form substituted polyacetylenes. dtic.mil It has been reported that this compound and its derivatives can undergo spontaneous polymerization during quaternization at the pyridine nitrogen. dtic.mil This process yields highly charged polyacetylenes with extensively conjugated backbones. researchgate.net These ionic conjugated polymers, also known as conjugated polyelectrolytes, are of interest for applications in optoelectronic devices and sensors. tsijournals.com
The polymerization of ethynylpyridines can also be initiated by agents like bromine, leading to conjugated ionic polyacetylenes. acs.org The resulting polymers are typically soluble in polar organic solvents and water, and their stability in air is greater than that of unsubstituted polyacetylene. researchgate.net The properties of these polymers can be tuned by the choice of the quaternizing agent and the counterion. tsijournals.com
Metal-Containing Polymers Derived from this compound
The pyridine nitrogen of this compound is an excellent coordination site for metal ions, enabling the formation of metal-containing polymers. These materials combine the properties of the organic polymer backbone with the unique electronic, optical, or catalytic properties of the incorporated metal centers. researchgate.net
For example, soluble platinum(II)-acetylide polymers have been prepared through the supramolecular polymerization of a Pt(II)-chloro precursor complex containing a 2,6-bis(1H-1,2,3-triazol-4-yl)-4-ethynylpyridine ligand. researchgate.netacs.org These polymers exhibit phosphorescent behavior. researchgate.net
Metallo-supramolecular polymers have also been synthesized using a macromonomer end-capped with a 2,6-bis(1'-methylbenzimidazolyl)-4-ethynylpyridine (Mebip) ligand. acs.org The supramolecular polymerization of this macromonomer with metal ions like Zn(II) or Fe(II) results in materials with excellent mechanical properties. acs.org
Furthermore, poly(ethynylferrocene) and other organometallic polymers have been considered for gas sensing applications, where the interaction of a gas with the polymer leads to a change in electrical conductance. nasa.gov
| Polymer Type | Metal Center | Key Feature/Application | Reference |
| Platinum(II)-acetylide polymer | Platinum | Soluble, phosphorescent | researchgate.netacs.org |
| Metallo-supramolecular polymer | Zinc, Iron | Excellent mechanical properties | acs.org |
| Organometallic polymer | Ferrocene | Gas sensing | nasa.gov |
Table 4: Examples of metal-containing polymers derived from this compound.
Sensing Applications and Responsive Materials Using this compound
The unique molecular architecture of this compound, which combines a basic pyridine ring with a rigid, functionalizable ethynyl (B1212043) group, makes it a valuable building block in the field of advanced materials. smolecule.com Its incorporation into larger molecular and polymeric structures imparts specific electronic and binding properties that are highly desirable for the development of sensors and stimuli-responsive systems. smolecule.commdpi.com The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the terminal alkyne offers a versatile handle for creating extended conjugated systems through various coupling reactions. mdpi.comresearchgate.netrsc.org This combination allows for the rational design of materials that can detect specific analytes or respond to external environmental changes. researchgate.netacs.org
Fluorescent Chemosensors
The electron-donating and metal-coordinating properties of the pyridine moiety, coupled with the electronically active ethynyl group, are exploited in the design of fluorescent chemosensors. sci-hub.senih.gov These sensors often operate via mechanisms like photo-induced electron transfer (PET) or luminescence quenching upon interaction with an analyte. sci-hub.seresearchgate.net
Researchers have synthesized various complex molecules where this compound serves as a key structural component for detecting metal ions and other species. mdpi.comresearchgate.net For instance, mixed metal complexes containing a this compound bridging ligand have been shown to act as highly sensitive fluorescent sensors for the dichromate anion (Cr₂O₇²⁻) through a luminescence quenching mechanism. researchgate.net Furthermore, derivatives like 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, synthesized from this compound hydrochloride, are used to create supramolecular assemblies that function as sensors for both cations and anions, as well as pH probes. mdpi.comresearchgate.netpreprints.org The intrinsic electron-rich nature of the carbazole (B46965) core combined with the pyridyl units from this compound results in spectroscopically active networks capable of selective recognition. mdpi.compreprints.org
Table 1: Examples of Sensors Incorporating this compound Derivatives
| Sensor Type | Analyte | Principle of Detection | Research Finding | Citation |
| Fluorescent Sensor | Cr₂O₇²⁻ | Luminescence Quenching | Mixed Ru/Re complexes with a this compound bridging moiety exhibit high sensitivity to dichromate anions. | researchgate.net |
| Supramolecular Sensor | Cations and Anions | Spectroscopic Changes | Carbazole derivatives with pyridin-4-ylethynyl arms form networks that act as sensors for various ions. | mdpi.compreprints.org |
| pH Probe | H⁺ | Spectroscopic Changes | Supramolecular assemblies based on 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole show pH-dependent properties. | mdpi.compreprints.org |
| Gas Sensor | Carbon Monoxide (CO) | Change in Electrical Conductance | Poly(ethynylpyridine) demonstrates a response to carbon monoxide gas. | nasa.gov |
Gas Sensing Materials
Polymers derived from this compound have shown potential in the field of gas sensing. In a study reported by NASA, poly(ethynylpyridine) was identified as a material that responds to carbon monoxide (CO). nasa.gov The interaction between the gas and the polymer film leads to a measurable change in electrical conductance. nasa.gov This response is attributed to the polymer's electronic structure, which is influenced by the presence of the electronegative pyridine ring and the conjugated polyacetylene backbone. nasa.gov While other polymers in the study responded to gases like ammonia, poly(ethynylpyridine) showed a specific interaction with carbon monoxide, highlighting its potential for selective gas detection applications. nasa.gov
Multi-Stimuli-Responsive Materials
The acid-sensitive nature of the pyridine ring within the this compound unit has been harnessed to create sophisticated "smart" materials. researchgate.netacs.org A notable example is the development of luminescent oligo(ethynylpyridine)-containing alkynylplatinum(II) polypyridine foldamers. researchgate.netacs.org These are complex, folded molecular structures that can reversibly switch between folded and unfolded states in response to multiple external stimuli. acs.org
The folding process in these materials is governed by factors such as solvent composition, temperature, and, crucially, pH. acs.org The addition of an acid protonates the nitrogen atoms in the oligo(ethynylpyridine) backbone, leading to electrostatic repulsion that unfolds the structure. This unfolding can be reversed by adding a base. acs.org The process is accompanied by distinct changes in the material's spectroscopic properties, particularly its luminescence, which is influenced by the distance between platinum atoms (Pt···Pt interactions) in the folded versus the unfolded state. researchgate.netacs.org This multi-responsive behavior makes these materials promising candidates for applications in molecular switches, memory devices, and advanced sensors. researchgate.net
Catalytic Applications of 4 Ethynylpyridine and Its Complexes
Heterogeneous Catalysis and Surface Reactions Involving 4-Ethynylpyridine
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which typically involves a solid catalyst and gas or liquid-phase reactants. wikipedia.org This setup is common in industrial processes due to the ease of separating the catalyst from the product mixture. wikipedia.orgresearchgate.net On-surface synthesis, a subfield of heterogeneous catalysis, uses well-defined surfaces as templates to construct complex molecular architectures with atomic precision. iphy.ac.cnnih.gov
The derivative 4-[(4-bromophenyl)ethynyl]pyridine (44BEP) has been extensively studied in this context, where its self-assembly and chemical reactions are directed by the underlying metal surface. iphy.ac.cnrsc.orgnih.gov Using low-temperature scanning tunneling microscopy (LT-STM), researchers have observed markedly different behaviors when 44BEP is deposited onto different noble metal surfaces, such as gold (Au(111)), silver (Ag(111)), and copper (Cu(111)). iphy.ac.cn
On Au(111) , the molecules have high mobility and form weakly bound, disordered networks of dimers and trimers. Thermal annealing leads only to the desorption of the molecules, indicating that the Au(111) surface is not sufficiently reactive to catalyze C-Br bond cleavage under these conditions. iphy.ac.cn
On Ag(111) , the molecules form highly ordered, self-assembled Kagome lattices stabilized by hydrogen bonds. Upon heating, the Ag surface catalyzes an Ullmann reaction, which involves the cleavage of the C-Br bond to form organometallic intermediates (C-Ag-C bonds) and subsequently new C-C bonds, creating covalent dimers and trimers. At higher temperatures, further C-H activation of the pyridine (B92270) ring is observed, leading to the formation of short zigzag chains. iphy.ac.cn
On Cu(111) , the interaction is stronger, leading to the formation of novel branched coordination chains involving both the bromine and nitrogen atoms coordinating with copper adatoms. iphy.ac.cn
These findings, summarized in the table below, demonstrate the crucial role of the solid catalyst (the metal surface) in directing reaction pathways, from self-assembly to selective covalent bond formation. iphy.ac.cn
| Metal Surface (Catalyst) | Initial State (Self-Assembly) | Reaction upon Annealing | Final Product | Reference |
|---|---|---|---|---|
| Au(111) | Weakly-coupled, disordered dimers and trimers | Desorption of molecules | No covalent product | iphy.ac.cn |
| Ag(111) | Ordered Kagome lattices (H-bonded) | Ullmann coupling via C-Br cleavage and C-H activation | Covalently-linked dimers and short chains | iphy.ac.cn |
| Cu(111) | Branched coordination chains (N-Cu and Br-Cu bonds) | - (Strong coordination dominates) | Coordination networks | iphy.ac.cn |
Mechanistic Studies in Catalysis Featuring this compound Ligands
Understanding the reaction mechanism is critical for optimizing catalytic processes and designing more efficient catalysts. danlehnherr.com Mechanistic studies elucidate the step-by-step pathway of a reaction, identify the active catalytic species, determine the rate-limiting step, and uncover potential deactivation pathways. danlehnherr.comacs.org For reactions involving this compound, both experimental techniques and computational methods like Density Functional Theory (DFT) have provided significant insights. researchgate.netiphy.ac.cn
The on-surface reactions of 4-[(4-bromophenyl)ethynyl]pyridine provide a clear example of mechanistically guided research. DFT calculations were used to model the orientation of the molecule on different metal surfaces, explaining why different self-assembled structures form. iphy.ac.cn The calculations revealed that the balance between the molecule-substrate interaction and intermolecular forces dictates the resulting architecture. Furthermore, the mechanism of the Ullmann reaction on Ag(111) was clarified, showing the stepwise process of C-Br bond scission, formation of an organometallic intermediate, and the final C-C bond formation. iphy.ac.cn
In homogeneous catalysis, mechanistic investigations often focus on the catalytic cycle. For example, in copper-hydride (CuH) catalyzed hydroamination reactions, detailed kinetic and computational studies have shown that the catalyst resting state and the turnover-limiting step can change depending on the substrate and ligand used. acs.orgacs.org While these specific studies did not use this compound, they did employ a 3-ethynylpyridine (B57287) substrate, demonstrating that understanding the cycle allows for rational optimization of reaction conditions, leading to dramatically shorter reaction times and lower catalyst loadings. acs.org Similar principles apply to the cross-coupling reactions involving this compound derivatives, where understanding the roles of the ligand, base, and additives is key to suppressing side reactions and improving yields. researchgate.netnih.gov
Theoretical and Computational Studies of 4 Ethynylpyridine Systems
Density Functional Theory (DFT) Investigations of 4-Ethynylpyridine
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of this compound and its derivatives. DFT calculations provide valuable insights into the electronic structure, spectroscopic properties, and reaction mechanisms of these systems, complementing experimental findings.
Several studies have employed DFT to explore the behavior of this compound in various contexts. For instance, DFT calculations have been used to study the self-assembly and on-surface reactions of 4-[(4-bromophenyl)ethynyl]pyridine on different metal surfaces, such as Au(111), Ag(111), and Cu(111). iphy.ac.cn These calculations help to understand the subtle balance between N-metal and C-metal-C coordination, which dictates the resulting supramolecular architectures. iphy.ac.cn
In the field of molecular electronics, DFT is instrumental in predicting the conductance of molecular wires incorporating this compound units. nih.govlancs.ac.uk By combining DFT with techniques like the non-equilibrium Green's function formalism, researchers can calculate the transmission coefficient and understand how factors like heteroaromaticity and quantum interference influence charge transport. nih.govresearchgate.net
Furthermore, DFT has been applied to investigate the electronic and geometrical features of this compound-containing molecular rods in different redox states, providing a theoretical basis for their observed electrochemical behavior. researchgate.net The influence of substituents on the electronic properties of this compound ligands in metal complexes has also been successfully rationalized using DFT calculations, which can predict changes in the HOMO-LUMO gap. kaust.edu.sa
The accuracy of DFT in predicting vibrational spectra of porphyrins substituted with ethynylpyridine has been demonstrated, with a mean absolute deviation between experimental and calculated frequencies being as low as 10.2 cm⁻¹. core.ac.ukresearchgate.net Time-dependent DFT (TD-DFT) is also a key method for calculating and interpreting the electronic absorption spectra of these complex molecules. core.ac.ukresearchgate.net
Electronic Structure and Molecular Orbital Analysis of this compound Systems
The electronic structure of this compound is central to its chemical behavior and its utility in various applications. Molecular orbital (MO) theory, often in conjunction with DFT calculations, provides a detailed picture of the energy levels and spatial distribution of electrons within the molecule and its derivatives.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For instance, in porphyrins substituted with ethynylpyridine, an increase in the electron-withdrawing capacity of the substituent leads to a stabilization of the LUMO and an increase in its amplitude over the substituent. core.ac.ukresearchgate.net This departure from the typical electronic structure of porphyrins, as described by the Gouterman four-orbital model, results in atypical electronic absorption spectra. core.ac.ukresearchgate.net
In the context of molecular electronics, the alignment of the molecular orbitals with the Fermi level of the electrodes is crucial for determining the conductance. acs.org DFT calculations have shown that for molecular wires containing this compound, the conductance is sensitive to the energy of the frontier orbitals. acs.org
The table below summarizes key findings from electronic structure analyses of this compound systems.
| System | Key Findings | Reference(s) |
| This compound-bridged Ru/Re complexes | The position of the fulvene (B1219640) on the pyridyl ring significantly impacts the electronic transitions. | researchgate.net |
| β-Ethynylphenylene substituted zinc and free-base porphyrins | Electron-withdrawing substituents on the ethynylphenylene moiety stabilize the LUMO and alter the electronic absorption spectra from typical porphyrin behavior. | core.ac.ukresearchgate.net |
| Gold(I) alkynyl complex with this compound | The ground state of the monomer is stabilized in more polar solvents. | ub.edu |
| Dinuclear carbon-rich complexes | The conjugated bridging ligand plays a significant role in the electronic transitions, and the energy of these transitions is sensitive to the electronic nature of the substituents. | mdpi.com |
Spectroscopic Property Predictions for this compound Compounds
Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound and its derivatives. These theoretical predictions provide a powerful complement to experimental spectroscopic data, aiding in the assignment of spectral features and offering a deeper understanding of the underlying electronic transitions.
TD-DFT calculations have been successfully employed to rationalize the electronic absorption spectra of various systems containing this compound. For instance, in β-ethynylphenylene substituted porphyrins, TD-DFT has been used to calculate the configuration interactions that give rise to the prominent electronic absorptions, explaining the observed deviations from the typical Gouterman four-orbital model. core.ac.ukresearchgate.net The calculations show that as the electron-withdrawing character of the substituent increases, the LUMO gains significant amplitude over the substituent, leading to charge-transfer character in the electronic transitions. core.ac.ukresearchgate.net This is also reflected in the resonance Raman spectra, where B-band excitation leads to an enhancement of substituent-based vibrational modes. core.ac.ukresearchgate.net
In the study of a gold(I) complex containing a this compound ligand, spectroscopic analysis combined with theoretical considerations revealed that the absorption band is associated with an intraligand ππ* transition within the ethynylpyridine unit, which exhibits some charge-transfer character. ub.edu The polarity of the solvent was found to influence this transition, with more polar solvents causing a blue shift, indicating a stabilization of the ground state. ub.edu
The table below presents a summary of predicted spectroscopic properties for various this compound compounds based on computational studies.
| Compound/System | Predicted Spectroscopic Property | Computational Method | Key Findings | Reference(s) |
| β-Ethynylphenylene substituted zinc and free-base porphyrins | Electronic Absorption and Resonance Raman Spectra | TD-DFT, DFT (B3LYP/6-31G(d)) | Atypical electronic absorption spectra due to substituent influence on the LUMO. Enhancement of substituent vibrational modes in resonance Raman. | core.ac.ukresearchgate.net |
| [Au(4-pyridylethynyl)(PTA)] | Absorption and Emission Spectra | - | The absorption band is an intraligand ππ* transition with charge-transfer character. The ground state is stabilized by polar solvents. | ub.edu |
| This compound-bridged Ru/Re complexes | Electronic Transitions | TD-DFT | The position of substituents on the pyridyl ring has a significant effect on the electronic transitions. | researchgate.net |
Quantum Transport Calculations for this compound Molecular Wires
The field of molecular electronics explores the use of single molecules as components in electronic circuits. This compound is a frequent building block in the design of molecular wires due to its rigid, linear structure and its ability to coordinate to metal electrodes. Quantum transport calculations, often based on a combination of Density Functional Theory (DFT) and the Non-Equilibrium Green's Function (NEGF) formalism, are essential for predicting and understanding the electrical conductance of these molecular-scale devices.
These calculations have consistently shown that the conductance of molecular junctions incorporating this compound is highly dependent on the molecular structure and the nature of the connection to the electrodes. nih.govlancs.ac.uk For example, studies on oligo(arylene-ethynylene) (OAE) molecular wires with this compound anchor groups have demonstrated that para-linked isomers exhibit significantly higher conductance than their meta-linked counterparts. nih.govresearchgate.net This is attributed to the increased π-conjugation in the para series, which facilitates electron transport. nih.gov
Quantum interference is another critical factor influencing conductance. nih.govresearchgate.net The position of heteroatoms and the connectivity of the molecular backbone can lead to constructive or destructive interference of the electron wavefunctions, resulting in significant variations in conductance. nih.govresearchgate.net Theoretical models, including tight-binding approximations, have been used to rationalize these interference effects and their impact on the transmission coefficient, which describes the probability of an electron passing through the molecule at a given energy. acs.orgarxiv.org
The table below summarizes the results of quantum transport calculations for various this compound-based molecular wires.
Molecular Dynamics Simulations of this compound Assemblies
While quantum mechanical methods like DFT are excellent for studying the properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger assemblies of molecules over time. osu.eduhkust.edu.hk MD simulations model the atoms as classical particles and use force fields to describe the interactions between them, allowing for the study of dynamic processes such as self-assembly, aggregation, and conformational changes in condensed phases. nih.govmdpi.com
In the context of this compound, MD simulations can provide valuable insights into how these molecules organize themselves in solution or on surfaces. For instance, MD simulations can be used to study the formation of aggregates of this compound-containing molecules in different solvents, which is crucial for understanding their spectroscopic properties in solution. ub.edu
Furthermore, MD simulations have been employed to investigate the structure-aggregation relationships of small molecules, a field with applications in drug delivery and materials science. nih.gov By simulating the behavior of a large number of molecules in a solvent box, it is possible to predict their tendency to aggregate and to identify the chemical modifications that might enhance or suppress this behavior. nih.gov
While specific MD simulation studies focusing solely on this compound assemblies are not extensively detailed in the provided search results, the general applicability of the technique is clear. For example, MD simulations have been used to study the self-assembly of related pyridine-containing systems on metal surfaces, where the simulations can reveal the relaxed geometries of the adsorbed molecules and the intermolecular interactions that drive the formation of ordered structures. researchgate.net
The following table highlights the potential applications of MD simulations for studying this compound systems, based on the general capabilities of the method.
| System | Potential MD Simulation Application | Expected Insights | Reference(s) |
| This compound in various solvents | Study of aggregation and self-assembly | Understanding of intermolecular interactions (e.g., π-π stacking), solvent effects on aggregation, and correlation with experimental spectroscopic data. | ub.edunih.gov |
| This compound derivatives on surfaces | Investigation of self-assembled monolayer formation | Determination of preferred adsorption geometries, packing arrangements, and the role of intermolecular and molecule-substrate interactions in the formation of ordered structures. | researchgate.net |
| Polymer systems incorporating this compound | Exploration of polymer structure and dynamics | Understanding of polymer folding, self-assembly, and the relationship between the molecular structure of the polymer and its bulk properties. | hkust.edu.hk |
Computational Approaches to Reaction Mechanisms and Thermochromism in this compound Systems
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions and to understand phenomena such as thermochromism. escholarship.orgmedcraveonline.com For systems involving this compound, these methods can predict reaction pathways, identify transition states, and explain the origins of selectivity. researchgate.netresearchgate.net
DFT calculations are frequently used to map out the potential energy surfaces of reactions, allowing researchers to determine the activation barriers and reaction energies for different possible pathways. escholarship.org This is particularly valuable for understanding the mechanisms of metal-catalyzed reactions, such as the Sonogashira cross-coupling, which is often used to synthesize this compound derivatives. semanticscholar.org For example, computational studies can shed light on the role of the catalyst and the factors that control the regioselectivity of a reaction. researchgate.net
Thermochromism, the reversible change in color with temperature, is another area where computational methods are highly informative. rsc.orghku.hk This phenomenon often arises from an equilibrium between two or more species with different absorption spectra. medcraveonline.com Computational studies, particularly TD-DFT, can be used to calculate the electronic spectra of the different species involved in the equilibrium and to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the interconversion. rsc.org
A notable example is the study of thermochromic organometallic complexes where a 16-electron species is in equilibrium with an 18-electron adduct formed by the coordination of a ligand like 3-ethynylpyridine (B57287). rsc.org Increasing the temperature shifts the equilibrium towards the 16-electron complex, resulting in a color change. rsc.org Computational studies can help to quantify the binding energies of the ligands and to establish relationships between the electronic properties of the ligands and the thermochromic behavior of the complexes. rsc.org
The table below summarizes computational investigations into reaction mechanisms and thermochromism in systems containing ethynylpyridine derivatives.
| System/Phenomenon | Computational Approach | Key Findings | Reference(s) |
| Thermochromic Ruthenium(II) complexes with 3-ethynylpyridine | DFT, TD-DFT | The thermochromism arises from a temperature-dependent equilibrium between 16- and 18-electron complexes. A linear free energy relationship exists between the binding constant of the pyridine (B92270) ligand and its pKa. | rsc.org |
| Ruthenium-catalyzed azide-alkyne cycloaddition | DFT (B3LYP/6-31G*) | The calculations reproduced the experimental regioselectivity and elucidated the electronic and steric effects that govern the reaction outcome. | researchgate.net |
| C3-Cyanation of Pyridines | DFT (ω-B97XD) | The regioselectivity is determined by a combination of electronic and steric factors in the reaction of a dihydropyridine (B1217469) intermediate with a cyano electrophile. | researchgate.net |
| Formation of a bis(4-pyridyl)acetylene bridged dimer | DFT (PBE0/Def2-TZVP) | Elucidation of the electronic structure and bonding in the unexpected dimer product from a Sonogashira cross-coupling reaction. | semanticscholar.org |
Structure-Property Relationship Modeling for this compound Derivatives
Understanding the relationship between the chemical structure of a molecule and its physical and chemical properties is a cornerstone of modern chemistry and materials science. researchgate.netacs.org For this compound derivatives, computational modeling plays a crucial role in establishing these structure-property relationships, enabling the rational design of new materials with tailored functionalities. mdpi.compublish.csiro.au
Quantitative structure-property relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific property, such as photostability, electronic conductivity, or biological activity. mdpi.com These models typically use a set of calculated molecular descriptors, which are numerical representations of the chemical structure, to predict the property of interest. mdpi.com
For example, a QSPR model could be developed to predict the photodegradation rate of a series of this compound derivatives by correlating the rate with various calculated descriptors related to their electronic structure, size, and shape. mdpi.com Such a model would be a valuable tool for designing new, more photostable compounds. mdpi.com
More broadly, computational studies can reveal trends in how systematic changes to the molecular structure affect the properties of this compound derivatives. For instance, in the context of molecular electronics, studies on 2,7-dipyridylfluorene derivatives have shown that while substituents at the C(9) position have a minor effect on the electrical conductance, they have a more significant influence on the thermopower. acs.org
In the design of organic semiconductors, introducing different substituents to a core structure containing ethynylpyridine can systematically tune the molecular energy levels, intermolecular interactions, and ultimately the charge transport properties of the material. researchgate.net Computational modeling can guide these synthetic efforts by predicting the impact of different functional groups on the desired properties.
The table below provides examples of how structure-property relationships have been investigated for this compound derivatives and related systems.
| Property of Interest | System Studied | Computational Approach | Key Structure-Property Relationship | Reference(s) |
| Optoelectronic Properties | Polysubstituted carbazole (B46965) derivatives | - | Chemical functionalization allows for the tuning of molecular structure, energy levels, and interactions of π-conjugated systems. | researchgate.net |
| Photostability | 1,4-Dihydropyridine derivatives | QSPR, DFT | A chemometric model using molecular descriptors can predict the photosensitivity of derivatives, aiding in the design of more photostable analogs. | mdpi.com |
| Thermoelectric Properties | 2,7-Dipyridylfluorene derivatives | DFT (SIESTA) | Substituents at the C(9) position of the fluorene (B118485) core have a more significant impact on the thermopower (Seebeck coefficient) than on the electrical conductance. | acs.org |
| Nonlinear Optical Properties | Donor-acceptor diphenylacetylenes | - | The geometric and electronic structure of these molecules dictates their second-order nonlinear optical properties. | acs.org |
Emerging Research Directions and Future Perspectives
Integration of 4-Ethynylpyridine in Hybrid Materials
The unique structure of this compound, featuring a rigid alkynyl group and a coordinating pyridine (B92270) ring, makes it a valuable building block for the creation of advanced hybrid materials. These materials combine the distinct properties of organic and inorganic components, leading to novel functionalities.
One significant area of research is the incorporation of this compound into metal-organic frameworks (MOFs). vulcanchem.com These crystalline porous materials are of interest for applications in gas storage, separation, and catalysis. The pyridine nitrogen of this compound can coordinate to metal centers, while the ethynyl (B1212043) group can be further functionalized or participate in polymerization reactions within the framework.
Another promising avenue is the development of silsesquioxane-based hybrid materials. Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, offering high thermal stability and mechanical strength. mdpi.comresearchgate.net By functionalizing silsesquioxanes with this compound, researchers can create materials with tailored properties for applications such as catalysis and as precursors for novel hybrid materials. mdpi.com For example, an azido-functionalized laddersiloxane can be reacted with 2-ethynylpyridine (B158538) via click chemistry to produce a multidentate ligand for copper-catalyzed oxidation reactions. mdpi.com
Furthermore, this compound is utilized in the synthesis of hybrid perovskites. By introducing novel organic cations derived from this compound, researchers aim to enhance the stability and modulate the optoelectronic properties of these materials for applications in light emission and photovoltaics. uniroma1.it The synthesis of a quaternary pyridinium (B92312) salt from the reaction of a this compound derivative with methyl iodide highlights this approach. uniroma1.it
The table below summarizes some examples of hybrid materials incorporating this compound and their potential applications.
| Hybrid Material Type | Components | Potential Applications |
| Metal-Organic Frameworks (MOFs) | This compound, Metal Ions | Gas Storage, Separation, Catalysis |
| Silsesquioxane-Based Materials | This compound, Silsesquioxane | Catalysis, Advanced Material Precursors |
| Hybrid Perovskites | This compound Derivatives, Metal Halides | Light Emission, Photovoltaics |
Advanced Applications of this compound in Molecular Devices
The distinct electronic properties of this compound make it a compelling component for the fabrication of molecular-scale electronic devices. pku.edu.cn Its linear, rigid structure and the presence of a π-conjugated system facilitate electron transport, a crucial characteristic for molecular wires and switches. google.comnih.gov
Research in molecular electronics has explored the use of this compound as a linker in single-molecule junctions. nih.gov Studies have shown that the conductance of molecular wires containing this compound is influenced by the connectivity to the core unit (para vs. meta), which affects the degree of π-conjugation. nih.gov This tunability is essential for designing molecular components with specific electronic functions.
Self-assembled monolayers (SAMs) incorporating this compound derivatives are another area of active investigation. google.com These organized molecular layers on surfaces can function as active elements in electronic devices like sensors and memory. google.com The ability of the pyridine nitrogen to coordinate with metal surfaces provides a reliable anchoring point for the formation of stable and well-defined SAMs.
Furthermore, this compound is a key building block in the synthesis of more complex molecular structures with potential applications in nano-electronics. google.com For instance, it has been used in the Sonogashira coupling reaction to create larger conjugated systems that can act as molecular wires. google.com The resulting compounds are robust and can be manipulated under various conditions, making them suitable for the fabrication of three-terminal devices and logic switches. google.com
The following table highlights some advanced applications of this compound in molecular devices.
| Application Area | Key Feature of this compound | Example Device/System |
| Molecular Wires | Linear, rigid structure, π-conjugation | Oligo(arylene-ethynylene)s |
| Molecular Switches | Controllable electronic properties | Three-terminal devices |
| Self-Assembled Monolayers (SAMs) | Surface coordination via pyridine nitrogen | Sensors, Random-access memory |
Bio-Inspired Architectures and Biomedical Applications of this compound Derivatives
The convergence of supramolecular chemistry and biology has opened new avenues for the application of this compound derivatives in creating bio-inspired architectures and for biomedical purposes. gazi.edu.trresearchgate.net The ability of the pyridine unit to participate in hydrogen bonding and metal coordination, combined with the structural versatility of the ethynyl group, allows for the construction of complex and functional systems. osaka-u.ac.jpresearchgate.net
One area of focus is the development of self-assembling systems that mimic biological structures. For example, derivatives of this compound have been designed to form self-complementary hydrogen bonding motifs, similar to those found in DNA. researchgate.net These molecules can also act as tectons (building blocks) for the formation of coordination networks with metal ions, leading to more complex assemblies. researchgate.net Such structures have potential applications in materials science and as biocompatible frameworks. researchgate.net
In the realm of biomedical applications, pyridine derivatives are being investigated for their therapeutic potential. gazi.edu.tr While direct dosage information is outside the scope of this article, the core structures are of significant interest in medicinal chemistry. For instance, derivatives of 2-Bromo-4-ethynylpyridine are being explored as potential anti-inflammatory agents and for cancer treatment. smolecule.com The pyridine ring is a common scaffold in many biologically active compounds, and the ethynyl group provides a reactive handle for further chemical modification to create novel drug candidates. vulcanchem.comsmolecule.com Chloro-ethynyl pyridine analogs are also being researched for their potential antiviral and antibiotic properties. vulcanchem.com
Furthermore, this compound derivatives are being incorporated into metallo-supramolecular structures for potential use as drug delivery systems and theranostic agents. researchgate.net For example, palladium-based metallacages have been designed with the goal of targeting the brain. researchgate.net The design of such systems relies on the precise control over the self-assembly process, where this compound plays a crucial role as a ligand.
The table below provides an overview of the bio-inspired and biomedical applications of this compound derivatives.
| Application Area | Key Feature of this compound Derivative | Example System/Target |
| Bio-Inspired Self-Assembly | Hydrogen bonding and metal coordination | Self-complementary hydrogen-bonded networks, Coordination polymers |
| Medicinal Chemistry | Scaffold for bioactive molecules | Anti-inflammatory agents, Anticancer drug candidates, Antiviral and antibiotic research |
| Drug Delivery and Theranostics | Component of metallo-supramolecular structures | Brain-targeting metallacages |
| Covalent Inhibitors | Electrophilic warhead | Cysteine-targeted covalent inhibitors |
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
In line with the growing emphasis on environmentally friendly chemical processes, researchers are exploring sustainable and green chemistry approaches for the synthesis of this compound and its derivatives. mdpi.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org
Traditional methods for the synthesis of alkynes, such as the Sonogashira coupling, often rely on transition metal catalysts like palladium and copper. scispace.com While effective, these methods can involve toxic reagents and generate metallic waste. Green chemistry approaches seek to develop alternative catalytic systems and reaction conditions that are more benign. For example, research has focused on developing transition-metal-free cascade protocols for the synthesis of alkynes. acs.org One such method utilizes UV light to promote the coupling of aryl halides with terminal alkynes, including the reaction of bromobenzene (B47551) with this compound, under aerial conditions. acs.org
The use of greener solvents is another key aspect of sustainable synthesis. mdpi.com Deep eutectic solvents (DESs) are being investigated as environmentally friendly alternatives to conventional organic solvents for reactions involving this compound. rsc.org These solvents are often biodegradable and have low toxicity.
Furthermore, solvent-free reaction conditions, such as mechanochemistry (ball-milling), represent a significant step towards greener synthesis. researchgate.net These methods can lead to higher efficiency, reduced reaction times, and the elimination of solvent waste. Other green techniques being explored include microwave-assisted synthesis and ultrasonication, which can accelerate reactions and improve yields. encyclopedia.pubresearchgate.net
The following table summarizes some green chemistry approaches for the production of this compound and its derivatives.
| Green Chemistry Approach | Description | Example Application |
| Transition-Metal-Free Catalysis | Utilizes alternative energy sources like UV light to promote reactions without heavy metal catalysts. | UV light-assisted synthesis of alkynes. acs.org |
| Greener Solvents | Employs environmentally benign solvents such as deep eutectic solvents (DESs) or water. | Synthesis in DESs. rsc.org |
| Solvent-Free Synthesis | Conducts reactions without a solvent, often using techniques like mechanochemistry (ball-milling). | Mechanochemical synthesis of various organic compounds. researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions, leading to shorter reaction times and often higher yields. | Efficient synthesis of 1,4-dihydropyridines. researchgate.net |
| Ultrasonication | Applies ultrasound energy to accelerate chemical reactions. | Synthesis of 1,4-dihydropyridines. researchgate.net |
Predictive Design of Novel this compound Based Systems
Computational modeling and theoretical calculations are becoming increasingly integral to the design and development of new materials and molecules based on this compound. These predictive methods allow researchers to understand the electronic structure, properties, and potential reactivity of novel systems before their experimental synthesis, saving time and resources.
Density Functional Theory (DFT) is a powerful tool used to investigate the electronic properties of this compound derivatives. For example, DFT calculations have been used to determine the HOMO-LUMO gap of related compounds, which provides insights into their reactivity. Such calculations can also predict the charge distribution within a molecule, helping to understand its interaction with other species.
In the field of molecular electronics, theoretical modeling is used to predict the conductance of single-molecule junctions containing this compound. nih.gov These calculations can help to establish a correlation between the molecular structure, such as the degree of heteroaromaticity, and the resulting electronic transport properties. nih.gov This predictive capability is crucial for the rational design of molecular components with desired functionalities.
Computational methods are also employed to study the self-assembly behavior of this compound derivatives on surfaces. By simulating the interactions between molecules and with the substrate, researchers can predict the formation of specific supramolecular architectures, such as Kagome lattices. iphy.ac.cn
Furthermore, in the context of drug design, in silico studies, including molecular docking, are used to predict the binding affinity and interaction of this compound-based compounds with biological targets. researchgate.netnih.gov This allows for the rational design of more potent and selective therapeutic agents.
The table below highlights the role of predictive design in the development of this compound-based systems.
| Predictive Method | Information Obtained | Application Area |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, charge distribution | Reactivity prediction, Molecular electronics |
| Molecular Conductance Calculations | Electron transport properties | Design of molecular wires and switches |
| Molecular Dynamics (MD) Simulations | Self-assembly behavior, conformational changes | Supramolecular chemistry, Materials science |
| Molecular Docking | Binding affinity and interactions with biological targets | Drug design and discovery |
Q & A
Basic: What are the key considerations for synthesizing 4-Ethynylpyridine via Sonogashira coupling?
The Sonogashira coupling reaction requires careful optimization of catalyst systems (e.g., Pd(PPh₃)₄/CuI), solvent choice (THF/Et₃N), and reaction temperature (~50–60°C). Key steps include:
- Catalyst ratio : A 1:1 molar ratio of Pd to Cu ensures efficient cross-coupling .
- Purification : Column chromatography with dichloromethane/ethyl acetate (3:2 v/v) yields pure product (64%–75%) .
- Substrate handling : this compound is moisture-sensitive; reactions should be conducted under inert gas (N₂/Ar) .
Advanced: How can regioselectivity in hydrophosphination of this compound be controlled using Group 2 catalysts?
Magnesium-based catalysts (e.g., [Tptm]Mg) favor β-addition to this compound with >95% regioselectivity, while calcium analogs show lower activity. Factors influencing selectivity:
- Steric effects : Bulky ligands on Mg reduce side reactions (e.g., dehydrocoupling) .
- Reaction monitoring : Use ³¹P{¹H} NMR to track β-adduct formation (δ ~20–25 ppm) .
- Temperature control : Reactions at 60°C improve stereoselectivity (E:Z > 9:1) .
Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?
- ¹H/¹³C NMR : Pyridyl protons resonate at δ 7.4–8.7 ppm; acetylene carbons appear at δ 80–95 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281.1034 for diyne derivatives) .
- X-ray crystallography : Resolve coordination geometries in supramolecular complexes (e.g., Pt-Ag clusters) .
Advanced: What strategies address low yields in cycloaddition reactions involving this compound?
Low yields (<50%) in [4+2] cycloadditions arise from competing polymerization. Mitigation strategies:
- Catalyst screening : Pd₂(dba)₃ outperforms Pd(PPh₃)₄ in suppressing side reactions .
- Solvent optimization : Use toluene at 90°C to stabilize intermediates .
- Stoichiometric control : Limit this compound to 2 equivalents relative to diyne substrates .
Advanced: How to resolve contradictions in catalytic activity between Mg and Ca complexes for hydrophosphination?
Contradictory results (e.g., Mg > Ca for this compound, reversed for 2-ethynylpyridine) stem from:
- Electrophilicity differences : Mg centers are more electrophilic, favoring alkyne activation .
- Substrate coordination : 2-ethynylpyridine’s steric hindrance aligns better with Ca’s larger ionic radius .
- Experimental validation : Compare turnover frequencies (TOFs) under identical conditions (e.g., 40°C, THF) .
Advanced: What computational models predict coordination behavior in supramolecular architectures?
Density Functional Theory (DFT) models assess:
- Ligand-metal charge transfer : Vinylpyridine’s π*-orbitals stabilize Ru/Pt redox couples (ΔE ~0.3 eV) .
- Host-guest interactions : Simulate Ag⁺ encapsulation in Pt₆Ag₄ clusters via π-tweezer effects .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) for self-assembly equilibria .
Basic: How to design a coordination framework using this compound?
- Ligand design : Use this compound as a linear spacer (e.g., in Pt-Pd macrocycles) .
- Metal selection : AgBF₄ or PtCl₂ precursors form stable clusters (e.g., [Ag₄(Pt₈)]) .
- Crystallization : Slow diffusion of ether into CH₂Cl₂ solutions yields single crystals for structural analysis .
Advanced: How to analyze competing reaction pathways in hydrophosphination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
